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Compound of Interest

Compound Name:
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-

6-amine

Cat. No.: B1441985 Get Quote

The 1H-pyrrolo[2,3-b]pyridine, colloquially known as 7-azaindole, represents a "privileged

scaffold" in medicinal chemistry.[1] Its structure, which features a fusion of a pyrrole and a

pyridine ring, is analogous to the purine core of adenosine triphosphate (ATP). This mimicry

allows molecules built upon this scaffold to effectively compete for the ATP-binding site of

various protein kinases, a family of enzymes frequently dysregulated in diseases like cancer

and autoimmune disorders.[2]

This guide focuses on a specifically functionalized derivative, 5-Fluoro-1H-pyrrolo[2,3-
b]pyridin-6-amine. The strategic placement of a fluorine atom at the 5-position and an amine

group at the 6-position significantly modulates the scaffold's electronic and pharmacological

properties. The electron-withdrawing fluorine can enhance binding affinity and alter metabolic

stability, while the 6-amino group provides a critical vector for synthetic elaboration and a key

hydrogen-bonding motif for target engagement. Consequently, this compound has emerged as

a highly valuable intermediate in the synthesis of potent and selective kinase inhibitors,

particularly targeting the Janus Kinase (JAK) family.[3]

This document, intended for researchers and drug development professionals, provides a

comprehensive analysis of the chemical properties, synthesis, reactivity, and application of 5-
Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine, grounding its utility in the principles of modern

medicinal chemistry.

Core Physicochemical and Structural Properties
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The inherent properties of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine dictate its handling,

reactivity, and formulation potential. The fused aromatic system confers significant thermal

stability, while the presence of both hydrogen bond donors (N-H of pyrrole and amine) and

acceptors (pyridine nitrogen) governs its solubility and intermolecular interactions.

Chemical Structure
Caption: Figure 1: Structure of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine.

Key Physicochemical Data
Property Value Source(s)

CAS Number 1190321-94-8 [4]

Molecular Formula C₇H₆FN₃ [4]

Molecular Weight 151.14 g/mol [4]

Appearance
Typically an off-white to yellow

or brown solid
[5]

Solubility

Soluble in organic solvents like

DMSO, methanol, and

dichloromethane. Poorly

soluble in water.

[5]

Stability

Stable under standard

laboratory conditions. May be

sensitive to strong acids,

bases, or high temperatures.

[5]

SMILES Nc1c(F)cc2[nH]ccc2n1 [4]

InChIKey
Not readily available for this

specific CAS.

Synthesis and Reactivity Profile
Understanding the synthesis and reactivity of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine is

fundamental to its application as a synthetic intermediate. Its chemical behavior is governed by
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the interplay of the electron-rich pyrrole ring, the electron-deficient pyridine ring, and the

directing effects of the fluoro and amino substituents.

Synthetic Approach
While multiple routes to the 7-azaindole core exist, a common strategy for introducing the 6-

amino group involves the reduction of a corresponding 6-nitro precursor. The synthesis is a

multi-step process that requires careful control of reaction conditions to manage regioselectivity

and functional group compatibility.

5-Fluoro-1H-pyrrolo[2,3-b]pyridine Nitration
(e.g., HNO₃/H₂SO₄)

5-Fluoro-6-nitro-1H-
pyrrolo[2,3-b]pyridine

Reduction
(e.g., Fe/NH₄Cl or H₂/Pd-C) 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine

Click to download full resolution via product page

Caption: Figure 2: A plausible synthetic workflow for the target compound.

Exemplary Synthetic Protocol (Hypothetical)
This protocol is a representative example based on established methodologies for analogous

compounds.[1] Optimization is required for specific laboratory conditions.

Step 1: Nitration of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine

Cool a solution of concentrated sulfuric acid to 0°C in an ice bath.

Slowly add 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) portion-wise, maintaining the internal

temperature below 5°C.

Add fuming nitric acid (1.1 eq) dropwise to the stirred solution, ensuring the temperature

does not exceed 5°C.

Stir the reaction mixture at 0-5°C for 1-2 hours, monitoring progress by TLC or LC-MS.

Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a

saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with ethyl acetate or dichloromethane.

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to yield crude 5-Fluoro-6-nitro-1H-pyrrolo[2,3-b]pyridine. Purify by column

chromatography if necessary.

Step 2: Reduction of the Nitro Group

To a stirred suspension of iron powder (5.0 eq) and ammonium chloride (1.0 eq) in a mixture

of ethanol and water, heat the mixture to reflux (approx. 80-90°C).

Add a solution of 5-Fluoro-6-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in ethanol dropwise.

Maintain the reaction at reflux, monitoring for the disappearance of the starting material via

TLC or LC-MS.

Once complete, cool the reaction to room temperature and filter through a pad of celite to

remove the iron salts, washing the pad with ethanol.

Concentrate the filtrate under reduced pressure.

Partition the residue between ethyl acetate and water.

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to

afford the target compound, 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine.

Reactivity Insights
The reactivity of this molecule is complex. The electron-donating amino group and the electron-

rich pyrrole ring activate the molecule towards electrophilic attack. Conversely, the electron-

withdrawing fluorine atom and the pyridine nitrogen make the pyridine ring susceptible to

nucleophilic attack.[6]

Cross-Coupling Reactions: The 6-amino group is a key handle for derivatization. However,

both the pyrrole N-H and the exocyclic amine can coordinate to palladium catalysts,

potentially inhibiting or complicating standard cross-coupling reactions like Buchwald-Hartwig

amination.[6] To overcome this, protection of the pyrrole nitrogen with a suitable group (e.g.,

SEM, Ts) is often a critical first step to ensure clean and high-yielding transformations.[6][7]
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Electrophilic Substitution: The pyrrole ring is generally more susceptible to electrophilic

attack than the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr): While the fluorine at C4 in the related 4-Fluoro-

1H-pyrrolo[2,3-b]pyridin-5-amine makes that position prone to SNAr, the fluorine at C5 in the

target compound is less activated for direct displacement.[6] Reactivity will be dominated by

transformations involving the 6-amino group.

Application in Drug Discovery: A Scaffold for Kinase
Inhibition
The 7-azaindole scaffold is a cornerstone of modern kinase inhibitor design. Its ability to form

critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site makes it an ideal

starting point for developing potent and selective drugs.

Targeting the JAK-STAT Pathway
The Janus Kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are cytoplasmic

tyrosine kinases that are essential for signaling from cytokine receptors.[2] This signaling

cascade, known as the JAK-STAT pathway, is pivotal in regulating immune responses,

inflammation, and hematopoiesis.[2] Dysregulation of this pathway is implicated in numerous

autoimmune diseases (e.g., rheumatoid arthritis, psoriasis) and cancers.[2]

Small molecule inhibitors that target the ATP-binding site of JAKs can effectively block this

signaling. The 1H-pyrrolo[2,3-b]pyridine core is a validated pharmacophore for this purpose,

with derivatives of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine being explored as potent JAK

inhibitors.[3][8]
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Caption: Figure 3: The JAK-STAT signaling pathway and the site of action for JAK inhibitors.
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Structure-Activity Relationship (SAR) Insights
The 6-Amino Group: This group often acts as a primary attachment point for side chains

designed to occupy specific pockets within the kinase active site, thereby driving potency

and selectivity. It can also serve as a crucial hydrogen bond donor, interacting with backbone

carbonyls in the hinge region.

The 5-Fluoro Group: The introduction of fluorine can have several beneficial effects. Its

electronegativity can modulate the pKa of nearby functional groups, potentially improving

oral bioavailability. It can also form favorable non-covalent interactions (e.g., with backbone

N-H groups or ordered water molecules) within the target's active site, thereby increasing

binding affinity.[9]

The Pyrrole N-H: This group is a key hydrogen bond donor, typically interacting with a

backbone carbonyl of a hinge residue, anchoring the inhibitor in the ATP-binding pocket.

This scaffold has also been successfully applied to the development of inhibitors for other

kinase families, such as Fibroblast Growth Factor Receptors (FGFRs), where abnormal

signaling is also a driver of cancer.[9][10]

Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for 5-Fluoro-1H-pyrrolo[2,3-
b]pyridin-6-amine is not widely published, data from the parent compound, 5-Fluoro-1H-

pyrrolo[2,3-b]pyridine, and general principles of handling aromatic amines provide a basis for

safe laboratory practice.

Hazard Classification: Analogous compounds are often classified as harmful if swallowed

(Acute Toxicity, Oral, Category 4) and may cause serious eye damage (Category 1).[11][12]

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a

lab coat, and chemical-resistant gloves, is mandatory.[13]

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust. Avoid contact with skin and eyes.[13]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.

Conclusion
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine is more than just a chemical intermediate; it is a

strategically designed building block that embodies key principles of modern medicinal

chemistry. Its 7-azaindole core provides a validated anchor for kinase binding, while its specific

functionalization with fluoro and amino groups offers a sophisticated toolkit for optimizing

potency, selectivity, and pharmacokinetic properties. As research into targeted therapies

continues to expand, the demand for such well-conceived molecular scaffolds will undoubtedly

grow, cementing the role of this compound in the development of next-generation therapeutics

for cancer and autoimmune diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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